molecular formula C18H17N3O3S B2585044 N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide CAS No. 895459-09-3

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide

Cat. No. B2585044
CAS RN: 895459-09-3
M. Wt: 355.41
InChI Key: ZMYBVGWFCPQHHF-UHFFFAOYSA-N
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Description

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide, also known as MOT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOT is a heterocyclic compound that contains an oxadiazole ring and a thioether group. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

Pharmacological Potential and Toxicity Assessment

A study conducted by M. Faheem (2018) investigated the computational and pharmacological potential of various 1,3,4-oxadiazole derivatives for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds, including derivatives similar to the specified chemical structure, showed moderate to potent inhibitory effects across different assays, highlighting their potential in medicinal chemistry for developing new therapeutic agents with minimized side effects (Faheem, 2018).

Antimicrobial and Antitumor Activity

Research by B. Kaya et al. (2017) focused on designing and synthesizing new hydrazide and oxadiazole derivatives as promising chemotherapeutic agents. These compounds demonstrated significant antimicrobial activity against various gram-positive and gram-negative bacteria and fungi. Moreover, they exhibited potent antiproliferative activity against selected human tumor cell lines, suggesting their utility as potential chemotherapeutic agents (Kaya et al., 2017).

Antimicrobial Evaluation and Hemolytic Activity

A study by Samreen Gul et al. (2017) synthesized a new series of 1,3,4-oxadiazole derivatives to explore their antimicrobial and hemolytic activities. These compounds were found to be active against selected microbial species, indicating their potential application in developing new antimicrobial agents with specific action mechanisms and minimal cytotoxicity (Gul et al., 2017).

Anticancer Properties

Another study by A. Vinayak et al. (2014) synthesized novel oxadiazole derivatives and evaluated their cytotoxicity on various human cancer cell lines. The results highlighted some compounds with high cytotoxic potential, providing insights into the development of new anticancer drugs (Vinayak et al., 2014).

properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-12-7-9-13(10-8-12)25-11-16(22)19-18-21-20-17(24-18)14-5-3-4-6-15(14)23-2/h3-10H,11H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYBVGWFCPQHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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